N6-(4-Hydroxybenzyl)adenosine

Catalog No.
S001760
CAS No.
110505-75-4
M.F
C17H19N5O5
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-(4-Hydroxybenzyl)adenosine

CAS Number

110505-75-4

Product Name

N6-(4-Hydroxybenzyl)adenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1

InChI Key

UGVIXKXYLBAZND-LSCFUAHRSA-N

SMILES

Array

Synonyms

N6-(4-hydroxybenzyl)adenosine, T1-11 compound

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound N6-(4-Hydroxybenzyl)-adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N6-(4-Hydroxybenzyl)adenosine (CAS 110505-75-4), also known as p-Topolin riboside or T1-11, is a naturally occurring cytokinin riboside and a highly specialized adenosinergic modulator. Originally isolated from Gastrodia elata, it is procured primarily for its unique dual-action pharmacological profile: it acts as both a moderate-affinity adenosine A2A receptor (A2AR) agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor [1]. Supplied as a high-purity solid (≥98% HPLC), it is a critical material for translational neuropharmacology and cardiovascular research, offering superior peroxyl radical scavenging capabilities and stable processability in standard preclinical formulations compared to generic nucleosides .

Generic substitution with unmodified adenosine, standard in-class cytokinin ribosides (like N6-benzyladenosine), or high-affinity synthetic A2A agonists (such as CGS21680) frequently compromises translational research models. Unmodified adenosine suffers from an extremely short half-life and lacks receptor selectivity, rendering it useless for targeted in vivo neuromodulation. Conversely, high-affinity A2A agonists like CGS21680 induce severe, often lethal, cardiovascular toxicity in murine models [1]. Furthermore, substituting with the closely related N6-benzyladenosine eliminates the critical 4-hydroxyl group on the benzyl ring, which significantly degrades the compound's hydrogen atom transfer capacity and peroxyl radical scavenging performance [2]. Consequently, N6-(4-Hydroxybenzyl)adenosine is strictly required when a model demands localized, moderate adenosinergic tone elevation combined with maximum antioxidant efficacy.

Moderate-Affinity Dual A2AR Agonism and ENT1 Inhibition for In Vivo Safety

Unlike high-affinity synthetic A2A receptor agonists (such as CGS21680) which cause severe adverse cardiovascular effects, N6-(4-Hydroxybenzyl)adenosine (T1-11) functions as a dual-action moderate-affinity modulator. It agonizes the A2A receptor (Ki = 2.62 μM) while simultaneously inhibiting the equilibrative nucleoside transporter 1 (ENT1) (Ki = 0.54 μM) [1]. This dual mechanism selectively elevates local adenosinergic tone in the striatum without triggering the systemic toxicity associated with high-affinity analogs.

Evidence DimensionReceptor and Transporter Binding Affinity (Ki)
Target Compound DataA2AR Ki = 2.62 μM; ENT1 Ki = 0.54 μM
Comparator Or BaselineCGS21680 (High-affinity A2AR agonist, Ki < 30 nM)
Quantified DifferenceT1-11 provides ~100-fold lower, moderate A2AR affinity combined with nanomolar ENT1 blockade, preventing systemic toxicity.
ConditionsIn vitro radioligand binding assays and in vivo murine models

Allows researchers to procure a compound that successfully models neuroprotective cAMP elevation in vivo without the lethal cardiovascular side effects of standard A2A agonists.

Superior Peroxyl Radical Scavenging vs. Standard Cytokinin Ribosides

In comparative Oxygen Radical Absorbance Capacity (ORAC) assays, the presence of the 4-hydroxyl group on the benzyl ring significantly enhances the compound's ability to quench peroxyl radicals (ROO•). N6-(4-Hydroxybenzyl)adenosine (p-Topolin riboside) demonstrated the highest reactivity among tested cytokinin ribosides, outperforming N6-benzyladenosine (BR), Kinetin riboside (KR), and N6-isopentenyladenosine (iPAR) [1]. The inductive effect of the N6-substituent maximizes the hydrogen atom transfer capability of the 6-NH group.

Evidence DimensionPeroxyl radical (ROO•) scavenging reactivity (ORAC assay)
Target Compound DataHighest relative reactivity (p-TR)
Comparator Or BaselineN6-benzyladenosine (BR), Kinetin riboside (KR), N6-isopentenyladenosine (iPAR)
Quantified DifferenceScavenging reactivity rank: p-TR > KR > iPAR > BR
ConditionsIn vitro ORAC assay (Hydrogen Atom Transfer mechanism)

Justifies the procurement of the 4-hydroxybenzyl derivative over the more common N6-benzyladenosine when maximum antioxidant capacity is required for cellular senescence models.

P2Y12-Mediated Inhibition of Platelet Aggregation

N6-(4-Hydroxybenzyl)adenosine acts as an in vitro inhibitor of collagen-induced platelet aggregation by interacting with the P2Y12 receptor binding site. It demonstrates a quantified inhibitory concentration (IC50) ranging from 6.77 to 141 μM depending on the specific assay conditions [1]. This provides a measurable anti-thrombotic baseline that differentiates it from purely metabolic nucleosides.

Evidence DimensionInhibition of collagen-induced platelet aggregation (IC50)
Target Compound DataIC50 = 6.77 - 141 μM
Comparator Or BaselineBaseline unmodified adenosine
Quantified DifferenceProvides stable, measurable P2Y12-mediated anti-aggregation activity.
ConditionsIn vitro collagen-induced platelet aggregation assay

Provides a dual-purpose pharmacological profile (neuroprotective and anti-thrombotic) for researchers studying complex cardio-cerebrovascular disease models.

High Co-Solvent Processability for Preclinical Dosing

While N6-(4-Hydroxybenzyl)adenosine exhibits poor aqueous solubility (< 0.1 mg/mL), it demonstrates excellent processability in standard preclinical excipient mixtures. It achieves a clear solution at ≥ 2.5 mg/mL (6.70 mM) using a standard formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, and boasts a raw DMSO solubility of up to 90 mg/mL. This ensures reliable dosing in murine models without precipitation.

Evidence DimensionSolubility in preclinical vehicle
Target Compound Data≥ 2.5 mg/mL (clear solution) in DMSO/PEG300/Tween-80/Saline
Comparator Or BaselineAqueous baseline (H2O solubility < 0.1 mg/mL)
Quantified Difference>25-fold increase in working solubility using standard lipid/PEG co-solvents.
ConditionsRoom temperature formulation preparation for in vivo injection

Ensures buyers that the compound can be readily formulated for intraperitoneal or oral dosing in murine models without the risk of phase separation or precipitation.

In Vivo Modeling of Huntington's Disease and Neurodegeneration

Due to its moderate-affinity dual A2AR agonism and ENT1 inhibition, T1-11 is the preferred compound for elevating striatal cAMP levels and reducing polyglutamine-expanded huntingtin aggregates in transgenic mouse models (e.g., R6/2 mice) without inducing the cardiovascular toxicity seen with high-affinity A2A agonists [1].

Cellular Senescence and Oxidative Stress Assays

Leveraging its superior peroxyl radical (ROO•) scavenging capacity compared to standard cytokinin ribosides, this compound is utilized as a primary protective agent in D-galactose-induced cellular senescence models and standard ORAC/lipid peroxidation assays [2].

Cardio-Cerebrovascular Thrombosis Research

Because it effectively inhibits collagen-induced platelet aggregation via P2Y12 receptor interaction, N6-(4-Hydroxybenzyl)adenosine is procured for in vitro blood clot and peripheral vascular disease modeling, providing a stable, measurable anti-thrombotic baseline [3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

373.13861872 Da

Monoisotopic Mass

373.13861872 Da

Heavy Atom Count

27

Wikipedia

N6-(4-Hydroxybenzyl)adenosine

Dates

Last modified: 09-13-2023
[1]. Vistoli G, et al. Naturally occurring N(6)-substituted adenosines (cytokinin ribosides) are in vitro inhibitors of platelet aggregation: an in silico evaluation of their interaction with the P2Y(12) receptor. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5652-5655.
[2]. Zhang, Ying; Shi, Jian-gong; Liu, Geng-tao; Zhang, Jian-jun. Effect of N6-(4-hydroxybenzyl) adenine riboside isolated from Gastrodia elata on muscle strength, motor coordination and body temperature in mice. From Guoji Yaoxue Yanjiu Zazhi (2012), 39(5), 420-424.

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